molecular formula C10H7NO2S B8529054 1-Thiophen-3-yl-2-oxo-1,2-dihydro-pyridine-4-carbaldehyde

1-Thiophen-3-yl-2-oxo-1,2-dihydro-pyridine-4-carbaldehyde

Cat. No.: B8529054
M. Wt: 205.23 g/mol
InChI Key: AAACMCAHLWURFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thiophen-3-yl-2-oxo-1,2-dihydro-pyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO2S and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

2-oxo-1-thiophen-3-ylpyridine-4-carbaldehyde

InChI

InChI=1S/C10H7NO2S/c12-6-8-1-3-11(10(13)5-8)9-2-4-14-7-9/h1-7H

InChI Key

AAACMCAHLWURFU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=C1C=O)C2=CSC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(2-dimethylamino-vinyl)-1-thiophen-3-yl-1H-pyridin-2-one (3.8 mmol) in 50% aqueous tetrahydrofuran (130 mL) is added sodium periodate (2.4 g, 11 mmol). After 17 hours of stirring at room temperature, the reaction mixture is filtered. The filtrate is washed 3× with saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to provide 1-thiophen-3-yl-2-oxo-1,2-dihydro-pyridine-4-carbaldehyde as a yellow powder (0.27 g, 34% over 2 steps).
Name
4-(2-dimethylamino-vinyl)-1-thiophen-3-yl-1H-pyridin-2-one
Quantity
3.8 mmol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

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